9,10-dibromoanthracene-2-sulfonic Acid
CAS No.: 70942-82-4
Cat. No.: VC20760513
Molecular Formula: C14H8Br2O3S
Molecular Weight: 416.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 70942-82-4 |
---|---|
Molecular Formula | C14H8Br2O3S |
Molecular Weight | 416.1 g/mol |
IUPAC Name | 9,10-dibromoanthracene-2-sulfonic acid |
Standard InChI | InChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19) |
Standard InChI Key | GKVAYKWWVFDEOJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br |
Chemical Structure and Basic Properties
9,10-Dibromoanthracene-2-sulfonic acid is characterized by its anthracene core structure with two bromine atoms at positions 9 and 10, and a sulfonic acid group (-SO3H) at position 2. This chemical arrangement provides the compound with distinct reactivity patterns and solubility characteristics.
Physical and Chemical Properties
The fundamental properties of 9,10-dibromoanthracene-2-sulfonic acid are critical for understanding its behavior in various applications. The compound is identified by the CAS registry number 70942-82-4, which provides a unique identifier for this specific chemical entity . Its molecular formula is C14H8Br2O3S, reflecting the carbon backbone, hydrogen atoms, two bromine substituents, and the sulfonic acid group .
Table 1: Physical and Chemical Properties of 9,10-Dibromoanthracene-2-sulfonic Acid
Property | Value |
---|---|
CAS Number | 70942-82-4 |
Molecular Formula | C14H8Br2O3S |
Molecular Weight | 416.085 g/mol |
Exact Mass | 413.856 |
PSA (Polar Surface Area) | 62.75000 |
LogP | 5.84550 |
The compound has a molecular weight of 416.085 g/mol, while its exact mass is 413.856 . These properties are important for analytical techniques such as mass spectrometry. The polar surface area (PSA) of 62.75000 indicates the sum of surfaces of polar atoms in the molecule, which influences the compound's ability to penetrate cell membranes . The relatively high LogP value of 5.84550 suggests that the compound has significant lipophilicity, which affects its solubility characteristics and potential biological interactions .
Structural Features and Nomenclature
The structural features of 9,10-dibromoanthracene-2-sulfonic acid combine the planar aromatic system of anthracene with strategic functional group placement. The anthracene core consists of three linearly fused benzene rings, creating a tricyclic aromatic system. The bromine atoms at positions 9 and 10 are located on the central ring of the anthracene structure, while the sulfonic acid group at position 2 is attached to one of the terminal rings.
The compound is known by several synonyms in the scientific literature, including 9,10-Dibrom-anthracen-2-sulfonsaeure (German nomenclature) and 9,10-Dibromo-2-anthracenesulfonic Acid (alternative English nomenclature) . These naming variations reflect the international nature of chemical research and the historical development of organic chemistry nomenclature systems.
The preparation of 9,10-dibromoanthracene-2-sulfonic acid likely involves two key steps: bromination of anthracene at the 9,10-positions and sulfonation at position 2. The literature reference cited (DE260562; Fortschr. Teerfarbenfabr. Verw. Industriezweige, vol. 11, p. 537) suggests historical significance in industrial dye chemistry applications .
Sulfonation of aromatic compounds typically employs sulfuric acid or sulfur trioxide, with the sulfonic acid group preferentially attaching to activated positions of the aromatic ring. The regioselectivity of this process is crucial for obtaining the desired 2-position functionalization. The bromination at positions 9 and 10 is likely achieved using bromine in suitable solvents, targeting the most reactive positions of the anthracene core.
Related Derivatives
The most notable derivative is the sodium salt of 9,10-dibromoanthracene-2-sulfonic acid, known as sodium 9,10-dibromoanthracene-2-sulfonate (CAS: 87796-18-7) . This salt form offers improved water solubility compared to the parent acid, making it valuable for applications requiring aqueous conditions.
The conversion of 9,10-dibromoanthracene-2-sulfonic acid to its sodium salt involves neutralization with sodium hydroxide or sodium carbonate:
C14H8Br2O3S + NaOH → C14H7Br2NaO3S + H2O
The resulting sodium salt has a molecular formula of C14H7Br2NaO3S and a molecular weight of 438.1 g/mol . This transformation from acid to salt significantly alters the compound's solubility profile while maintaining the core structural features that determine its reactivity patterns.
Applications in Research and Technology
The applications of 9,10-dibromoanthracene-2-sulfonic acid span several scientific disciplines, with particular significance in chemiluminescence studies and organic synthesis.
Chemiluminescence Studies
One of the most notable applications of the compound's derivatives is in chemiluminescence research. The 9,10-dibromoanthracene-2-sulfonate ion has been utilized as a triplet carbonyl detector in energy transfer studies with isobutanal (IBAL) . In these investigations, the compound helps detect and characterize triplet acetone (with a lifetime of approximately 19 microseconds), which serves as an energy donor in chemiluminescent reactions .
These studies are particularly relevant to understanding peroxynitrite-promoted oxidation reactions. Peroxynitrite can initiate the aerobic oxidation of compounds like isobutanal, leading to chemiluminescent reactions through the formation and thermolysis of dioxetane intermediates . The 9,10-dibromoanthracene-2-sulfonate ion's ability to detect triplet carbonyl species makes it a valuable tool for elucidating reaction mechanisms and energy transfer processes in these systems.
Organic Synthesis Applications
The bromine substituents at positions 9 and 10 make 9,10-dibromoanthracene-2-sulfonic acid and its derivatives valuable starting materials for the synthesis of more complex anthracene-based compounds. The carbon-bromine bonds can undergo various transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and elimination reactions.
The sulfonic acid group at position 2 provides additional functionality and potential reaction sites. This group can be modified through various transformations, such as:
-
Conversion to sulfonyl chloride for subsequent amide formation
-
Reduction to form thiols or thioethers
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Use as a directing group for further functionalization of the anthracene core
These synthetic possibilities make 9,10-dibromoanthracene-2-sulfonic acid a versatile building block for creating anthracene derivatives with tailored properties for specific applications.
Water-Soluble Anthracene Derivatives
The sulfonic acid group significantly enhances the water solubility of the anthracene structure, which is typically highly hydrophobic. This property is valuable for applications requiring aqueous environments, such as biological studies, water-based sensing, and green chemistry approaches.
The sodium salt of 9,10-dibromoanthracene-2-sulfonic acid, sodium 9,10-dibromoanthracene-2-sulfonate, further improves water solubility while maintaining the core structural features and reactivity patterns. This enhanced solubility in aqueous media opens opportunities for applications in biological systems and environmentally friendly reaction conditions.
Physical and Spectroscopic Characterization
The physical and spectroscopic properties of 9,10-dibromoanthracene-2-sulfonic acid provide essential information for identification, purity assessment, and structure confirmation.
Physical Properties
The physical properties of 9,10-dibromoanthracene-2-sulfonic acid are influenced by both its aromatic core structure and its functional groups. The anthracene core typically contributes to fluorescence properties, while the bromine substituents and sulfonic acid group modify these properties through electronic and steric effects.
Comparison with Related Compounds
Comparing 9,10-dibromoanthracene-2-sulfonic acid with related compounds provides insight into how structural modifications affect physical properties and chemical reactivity.
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